molecular formula C7H8N4S B184964 (Pyridin-2-ylmethylideneamino)thiourea CAS No. 3608-75-1

(Pyridin-2-ylmethylideneamino)thiourea

Cat. No. B184964
Key on ui cas rn: 3608-75-1
M. Wt: 180.23 g/mol
InChI Key: GXBCCUBTQFNGFA-YHYXMXQVSA-N
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Patent
US06458816B1

Procedure details

The corresponding pyridine-2-formaldehyde (23, 23a or 28a-k, 10 mmol) was dissolved in ethanol-water (2:1 v/v, 150 mL). To the solution was added thiosemicarbazide (11 mmol). The solution was stirred for 30 min at ambient temperature. After addition of water (50 mL), the reaction mixture was stirred vigorously for 2 h at room temperature. The yellow precipitate was collected by filtration, washed with ethanol-water (1:4 v/v) and dried in vacuum to afford the corresponding pyridine-2-carboxaldehyde thiosemicarbazone (24, 24a, 29a-k).
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=O.[NH2:9][NH:10][C:11]([NH2:13])=[S:12].O>C(O)C.O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[N:9][NH:10][C:11]([NH2:13])=[S:12] |f:3.4|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Name
ethanol water
Quantity
150 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
11 mmol
Type
reactant
Smiles
NNC(=S)N
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred vigorously for 2 h at room temperature
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethanol-water (1:4 v/v)
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=C(C=CC=C1)C=NNC(=S)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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